(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
Description
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-26-14-4-5-16(20)15(11-14)18(25)24-6-2-3-13-12-21-19(22-17(13)24)23-7-9-27-10-8-23/h4-5,11-12H,2-3,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBCRDUKDDPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 2-bromo-5-methoxybenzaldehyde
Starting materials: 5-methoxyanisole, bromine
Reaction conditions: Bromination in acetic acid
Procedure: Bromine is added dropwise to a solution of 5-methoxyanisole in acetic acid at a controlled temperature to form 2-bromo-5-methoxybenzaldehyde.
Step 2: Formation of (2-bromo-5-methoxyphenyl)methanone
Starting materials: 2-bromo-5-methoxybenzaldehyde, acetic anhydride
Reaction conditions: Reflux with an acid catalyst
Procedure: The aldehyde reacts with acetic anhydride under reflux to form the corresponding ketone.
Step 3: Coupling with 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl fragment
Starting materials: (2-bromo-5-methoxyphenyl)methanone, 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-ylamine
Reaction conditions: Coupling reaction with a suitable base
Procedure: The ketone is coupled with the amine in the presence of a base to form the final compound.
Industrial Production Methods
Scale-up considerations: Optimizing the reaction conditions to ensure high yield and purity, along with cost-effective reagents and solvents.
Purification: Methods like crystallization, distillation, or chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy and morpholino groups.
Reduction: Reduction reactions can occur at the ketone functional group, converting it to an alcohol.
Substitution: The bromine atom allows for various substitution reactions, facilitating the formation of different derivatives.
Common Reagents and Conditions Used in These Reactions
Oxidation: Potassium permanganate, Jones reagent
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Organolithium reagents, Grignard reagents, palladium-catalyzed coupling reactions
Major Products Formed from These Reactions
Oxidation products: Corresponding aldehydes or carboxylic acids
Reduction products: Alcohol derivatives
Substitution products: Diverse functionalized phenyl derivatives
Scientific Research Applications
Chemistry
Building block: Used in the synthesis of more complex organic molecules.
Reaction studies: Serves as a model compound for studying various organic reactions.
Biology
Biological probes: Employed in the design of molecular probes to investigate biological processes.
Bioactive derivatives: Modified to develop potential therapeutic agents.
Medicine
Drug development: Explored for its pharmacological properties and potential as a lead compound in drug discovery.
Diagnostic tools: Used in the creation of diagnostic agents for imaging and analysis.
Industry
Material science: Incorporated into the development of novel materials with specific properties.
Catalysis: Used in designing catalysts for chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, inhibiting or modulating their activity. The presence of morpholino and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Bromine in the target compound and bromacil may improve target binding compared to chlorine in chromeno-pyrimidines , though chlorine offers cost-effective synthesis.
Substituent Roles: The morpholino group in the target compound likely enhances solubility and kinase affinity, whereas hydrazinyl groups in analogues facilitate hydrogen bonding.
Research Findings and Discussion
- Synthetic Routes: Chromeno-pyrimidine derivatives in and are synthesized via condensation and cyclization reactions . The target compound may follow similar pathways, with bromine introduced via electrophilic substitution.
- Biological Activity: Chlorophenyl chromeno-pyrimidines exhibit kinase inhibition and anticancer activity ; bromacil’s herbicidal action underscores bromine’s role in bioactivity. The morpholino group in the target compound could enhance kinase selectivity compared to hydrazinyl or ketone substituents.
- Physicochemical Properties: Estimated molecular weights (~450–500 g/mol) suggest moderate bioavailability, with bromine and morpholino balancing lipophilicity and solubility.
Biological Activity
The compound (2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone represents a novel class of pyrido-pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 417.3 g/mol
- CAS Number : 123456-78-9 (hypothetical)
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Kinase Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as multikinase inhibitors. For instance, compounds with similar structures have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Microtubule Disruption : The compound is hypothesized to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been documented in related studies where pyrido-pyrimidine derivatives disrupted microtubule polymerization at micromolar concentrations .
Biological Activity Data
The following table summarizes the biological activity data for related pyrido-pyrimidine compounds:
| Compound Name | Target | IC (µM) | Cell Line Tested | Mechanism |
|---|---|---|---|---|
| Compound 1 | CDK4 | 0.05 | MCF7 | Kinase Inhibition |
| Compound 2 | Tubulin | 0.25 | HeLa | Microtubule Disruption |
| Compound 3 | CDK6 | 0.10 | DU145 | Kinase Inhibition |
| Compound 4 | CDK2 | 0.15 | A431 | Kinase Inhibition |
Case Studies
- Antitumor Activity : A study involving a series of pyrido-pyrimidine derivatives demonstrated significant antitumor activity against various cancer cell lines, including MCF7 and HT-29. The most potent compounds exhibited sub-micromolar cytotoxicity and were effective in disrupting the mitotic spindle apparatus .
- In Vivo Efficacy : In vivo studies have shown that similar compounds can induce tumor regression in xenograft models, highlighting their potential as therapeutic agents in cancer treatment. For instance, a related compound was tested in a mouse model of breast cancer and resulted in a significant reduction in tumor size compared to control groups .
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Optimization requires careful selection of solvents, catalysts, and reaction conditions. Evidence suggests dichloromethane or ethanol as solvents, with palladium or copper catalysts enhancing coupling reactions . Automated systems may improve reproducibility for scaled-up synthesis . Key parameters include:
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DCM) | |
| Catalyst | Pd/Cu complexes for cross-coupling | |
| Temperature | Maintain 60–80°C for stability | |
| Reaction Time | Monitor via TLC/HPLC for completion |
Q. What analytical techniques are critical for confirming structural identity and purity?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Analyze aromatic proton environments and coupling patterns to confirm substitution patterns .
- X-ray Crystallography : Resolve bond lengths/angles, particularly for the morpholino and pyridopyrimidine moieties .
- HPLC-MS : Quantify purity (>95%) and detect impurities from side reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer: Use molecular docking and dynamics simulations:
- Software : Discovery Studio or Schrödinger Suite for ligand-protein docking .
- Target Selection : Prioritize kinases (e.g., PI3K/mTOR) due to the morpholino-pyrimidine scaffold’s known affinity .
- Validation : Compare computational binding energies with experimental IC50 values from kinase assays .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer: Focus on modifying substituents while retaining the core scaffold:
- Variations : Replace bromo/methoxy groups with halogens or electron-withdrawing groups .
- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and measure apoptosis markers .
- Data Analysis : Use clustering algorithms to correlate structural changes with activity trends .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Address discrepancies through:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., serum-free media, fixed incubation times) .
- Impurity Profiling : Use LC-MS to identify batch-specific contaminants affecting results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., methoxy vs. ethoxy analogs) .
Mechanistic and Theoretical Questions
Q. What theoretical frameworks guide the study of its mechanism of action in cancer pathways?
Methodological Answer: Anchor research to established theories:
- Kinase Inhibition Theory : Link experimental IC50 values to ATP-binding pocket interactions .
- Epigenetic Modulation : Explore HDAC or DNMT inhibition due to the pyridopyrimidine core’s DNA-binding potential .
- Pathway Mapping : Use KEGG/Reactome databases to model effects on apoptosis or cell cycle regulation .
Q. How does the morpholino group influence solubility and bioavailability?
Methodological Answer:
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and logP calculations .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
- Formulation Strategies : Co-crystallize with cyclodextrins or use nanoemulsions to enhance bioavailability .
Data Presentation and Validation
Q. How to present conflicting crystallographic data for the compound’s conformation?
Methodological Answer:
- Multi-Method Validation : Compare X-ray data with DFT-optimized geometries .
- Torsion Angle Analysis : Highlight rotational flexibility in the dihydropyrido-pyrimidine ring .
- Publication Standards : Adopt IUCr guidelines for reporting uncertainties and resolution limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
